N-Butyl-2-methyl-N-(2-methyl-2H-tetrazol-5-yl)propanamide
Description
N-Butyl-2-methyl-N-(2-methyl-2H-tetrazol-5-yl)propanamide is a chemical compound with the molecular formula C10H19N5O. It is known for its unique structure, which includes a tetrazole ring, making it a subject of interest in various fields of scientific research .
Properties
CAS No. |
62400-19-5 |
|---|---|
Molecular Formula |
C10H19N5O |
Molecular Weight |
225.29 g/mol |
IUPAC Name |
N-butyl-2-methyl-N-(2-methyltetrazol-5-yl)propanamide |
InChI |
InChI=1S/C10H19N5O/c1-5-6-7-15(9(16)8(2)3)10-11-13-14(4)12-10/h8H,5-7H2,1-4H3 |
InChI Key |
FFZOHLGYKLQTQE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN(C1=NN(N=N1)C)C(=O)C(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Butyl-2-methyl-N-(2-methyl-2H-tetrazol-5-yl)propanamide typically involves the reaction of butylamine with 2-methyl-2H-tetrazole-5-carboxylic acid under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction mixture is stirred at room temperature for several hours to yield the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of automated systems ensures consistent quality and yield of the product .
Chemical Reactions Analysis
Types of Reactions
N-Butyl-2-methyl-N-(2-methyl-2H-tetrazol-5-yl)propanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The tetrazole ring allows for substitution reactions, where different substituents can be introduced.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of various substituted tetrazoles.
Scientific Research Applications
N-Butyl-2-methyl-N-(2-methyl-2H-tetrazol-5-yl)propanamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-Butyl-2-methyl-N-(2-methyl-2H-tetrazol-5-yl)propanamide involves its interaction with specific molecular targets. The tetrazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Losartan: Contains a tetrazole ring and is used as an angiotensin II receptor antagonist.
N-[[2’-(2H-Tetrazol-5-yl)[1,1’-biphenyl]-4-yl]methyl]-L-valine methyl ester: Another compound with a tetrazole ring, used in research for its biological activity.
Uniqueness
Its tetrazole ring provides a versatile platform for chemical modifications, making it a valuable compound in research and industry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
